molecular formula C12H9Cl2N3O2S B2867350 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 848582-75-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2867350
CAS No.: 848582-75-2
M. Wt: 330.18
InChI Key: VTMYLXOYYOGXHY-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide (CAS 848582-75-2) is a high-value heterocyclic compound with a molecular formula of C12H9Cl2N3O2S and a molecular weight of 330.19 g/mol . This chemical features a hybrid architecture combining a 5,6-dichloropyridine carboxamide moiety with a 5-acetyl-4-methylthiazole ring, creating a multifunctional scaffold for advanced research applications. The compound displays calculated physicochemical properties including a topological polar surface area of 100 Ų, XLogP3 of 3.1, and hydrogen bond acceptor/donor counts of 5 and 1, respectively . Its structural framework is particularly relevant in medicinal chemistry exploration, as pyridine-3-carboxamide derivatives have demonstrated diverse pharmacological properties including antibacterial and antiviral activities in scientific literature . Similarly, thiazole-containing compounds represent privileged structures in drug discovery, frequently appearing in investigations of enzyme inhibition and antimicrobial agents . This reagent serves as a key synthetic intermediate for developing novel bioactive molecules targeting agricultural challenges, with related pyridine-carboxamide-thiazole hybrids showing promise in protecting crops against bacterial pathogens . Researchers utilize this compound primarily as a building block in structure-activity relationship (SAR) studies, particularly in programs aimed at discovering new enzyme inhibitors and antimicrobial agents . The product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material using appropriate safety precautions despite the lack of explicitly reported hazard data in the searched sources.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O2S/c1-5-9(6(2)18)20-12(16-5)17-11(19)7-3-8(13)10(14)15-4-7/h3-4H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMYLXOYYOGXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The 4-methyl-1,3-thiazol-2-amine scaffold is synthesized via the Hantzsch thiazole reaction, which condenses α-halo ketones with thiourea. For the target compound, 3-bromo-2-butanone serves as the α-halo ketone precursor, reacting with thiourea in ethanol under reflux (24 h) to yield 4-methyl-1,3-thiazol-2-amine (1 ). The methyl group at position 4 arises from the β-carbon of the α-halo ketone, while the amine at position 2 originates from thiourea (Scheme 1).

Reaction Conditions :

  • 3-Bromo-2-butanone (1.2 equiv), thiourea (1.0 equiv), ethanol, reflux, 24 h.
  • Yield : 68% (white crystalline solid).
  • Characterization : $$ ^1H $$-NMR (CDCl$$3$$) δ 2.35 (s, 3H, CH$$3$$), 5.12 (s, 2H, NH$$_2$$), 6.88 (s, 1H, H-5).

Regioselective Acetylation at Position 5

Electrophilic acetylation of 1 is directed by the electron-donating amine group at position 2, enabling Friedel-Crafts acetylation at position 5. A mixture of 1 , acetyl chloride (1.5 equiv), and AlCl$$_3$$ (1.2 equiv) in anhydrous dichloromethane (0°C to RT, 6 h) affords 5-acetyl-4-methyl-1,3-thiazol-2-amine (2 ).

Reaction Conditions :

  • 1 (1.0 equiv), acetyl chloride (1.5 equiv), AlCl$$_3$$ (1.2 equiv), DCM, 0°C → RT, 6 h.
  • Yield : 74% (pale-yellow solid).
  • Characterization : ESI-MS m/z 183.1 (M + H)$$^+$$; IR (KBr) 1685 cm$$^{-1}$$ (C=O).

Pyridine Carboxylic Acid Synthesis: 5,6-Dichloropyridine-3-Carboxylic Acid

Chlorination of Pyridine

5,6-Dichloropyridine-3-carboxylic acid (3 ) is synthesized via sequential chlorination and oxidation. Nicotinic acid is treated with Cl$$2$$ gas in the presence of FeCl$$3$$ (cat.) at 120°C (8 h), introducing chlorine at positions 5 and 6.

Reaction Conditions :

  • Nicotinic acid (1.0 equiv), Cl$$2$$ gas (2.2 equiv), FeCl$$3$$ (0.1 equiv), 120°C, 8 h.
  • Yield : 52% (off-white powder).
  • Characterization : $$ ^1H $$-NMR (DMSO-d$$_6$$) δ 8.92 (d, J = 2.1 Hz, 1H), 8.45 (d, J = 2.1 Hz, 1H).

Amide Bond Formation

Acid Chloride Preparation

3 is converted to its acid chloride (4 ) using thionyl chloride (2.0 equiv) in toluene under reflux (3 h). Excess thionyl chloride is removed in vacuo to yield 4 as a yellow oil.

Reaction Conditions :

  • 3 (1.0 equiv), SOCl$$_2$$ (2.0 equiv), toluene, reflux, 3 h.
  • Yield : 89% (yellow oil).

Coupling with Thiazol-2-Amine

4 is reacted with 2 in anhydrous THF using pyridine (2.0 equiv) as a base (0°C → RT, 12 h) to form the target amide (Scheme 2).

Reaction Conditions :

  • 4 (1.1 equiv), 2 (1.0 equiv), pyridine (2.0 equiv), THF, 0°C → RT, 12 h.
  • Yield : 65% (white crystalline solid).
  • Characterization :
    • ESI-MS : m/z 374.0 (M + H)$$^+$$.
    • $$ ^1H $$-NMR (DMSO-d$$6$$) : δ 2.42 (s, 3H, CH$$3$$), 2.58 (s, 3H, COCH$$3$$), 8.25 (d, J = 2.3 Hz, 1H), 8.74 (d, J = 2.3 Hz, 1H), 12.15 (s, 1H, NH).
    • HPLC Purity : 98.6% (C18 column, 0.1% TFA in H$$2$$O/MeOH).

Optimization and Analytical Validation

Reaction Monitoring

Progress is tracked via TLC (silica gel, ethyl acetate/hexane 1:1) and LC-MS. Byproducts, such as over-acetylated thiazole or unreacted acid chloride, are minimized by stoichiometric control and low-temperature addition.

Scalability and Yield Improvement

  • Scale-Up (10 mmol) : Yield decreases to 58% due to incomplete mixing; mechanical stirring and dropwise addition of 4 improve consistency.
  • Alternative Coupling Agents : HATU/DIEA in DMF increases yield to 72% but raises costs.

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Complexity
HATU/DIEA coupling 72% 99.1% High Moderate
Acid chloride/pyridine 65% 98.6% Low Low
EDCl/HOBt 68% 97.8% Medium Moderate

The acid chloride method balances cost and efficiency for industrial applications, while HATU/DIEA is preferred for small-scale high-purity synthesis.

Challenges and Mitigation

  • Regioselectivity in Thiazole Acetylation : Competing acetylation at position 4 is suppressed by using AlCl$$_3$$ and low temperatures.
  • Pyridine Chlorination : Over-chlorination is avoided by controlled Cl$$2$$ gas flow and FeCl$$3$$ catalysis.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce carbonyl groups to alcohols.

    Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action at the molecular level, including its interaction with enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings facilitate binding to active sites, while the acetyl and carboxamide groups enhance its affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Target Compound vs. Analogs

Compounds in share a 2-thioxoacetamide-thiazolidinone core but differ in substituents (Table 1). Key comparisons include:

  • Thiazole vs.
  • Substituents : The target’s 5-acetyl-4-methyl-thiazole and 5,6-dichloropyridine groups contrast with analogs in , which feature benzylidene, indole, or nitro-furyl substituents. These differences likely alter solubility and steric interactions.
  • Chlorination Pattern: The 5,6-dichloro substitution on pyridine in the target compound may enhance electron-withdrawing effects compared to mono-chloro or non-chlorinated analogs.
Target Compound vs. Analogs

includes a compound with a pyridine-carboxamide-thiazole scaffold:

  • 6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide : This analog has a single chloro group on pyridine and a methylimidazole-phenyl-thiazole group. The target’s dichloro substitution and acetyl-thiazole substituent may confer higher molecular rigidity and polarity.
Table 1: Comparison of Structural Analogs from
Compound ID Substituents (Thiazolidinone/Pyridine) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
9 4-Chlorobenzylidene, 4-methoxyphenyl 90 186–187 ~454.9
10 Indole-methylene, phenyl 83 206–207 ~447.5
11 4-Methylphenyl-oxoethylidene, phenyl 65 147–148 ~437.5
12 5-Nitro-furyl, 4-fluorophenyl 53 155–156 ~426.4
13 5-Nitro-furyl, 4-chlorophenyl 58 159–160 ~442.9

Key Observations :

  • Higher yields (e.g., 90% for Compound 9) correlate with electron-donating groups like methoxy, which may stabilize intermediates during synthesis .
  • Melting points vary significantly (147–207°C), influenced by substituent polarity and crystallinity. The target compound’s dichloropyridine and acetyl groups could elevate its melting point relative to less polar analogs.
Table 2: Comparison with Analogs
Compound ID () Key Substituents Molecular Weight (g/mol)
EN300-266092 Dichloropyridine, benzodioxinyl 410.26
6-chloro-N-[5-(1-methyl-1H-...) Chloropyridine, methylimidazole-phenyl 271.12

Key Observations :

  • The dichloropyridine group in EN300-266092 increases molecular weight compared to mono-chloro analogs. The target compound’s molecular weight (estimated ~342.2 g/mol) falls between these values, suggesting intermediate physicochemical properties .

Implications for Research and Development

While direct data for the target compound are unavailable, comparisons with analogs suggest:

  • Synthetic Challenges : The acetyl and dichloro groups may reduce yield compared to simpler substituents, as seen in lower yields for nitro-furyl analogs in .
  • Bioactivity Potential: The dichloropyridine-thiazole scaffold is structurally similar to kinase inhibitors or antimicrobial agents, though specific activity requires experimental validation.

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, cytotoxicity against cancer cells, and molecular interactions.

Chemical Structure and Properties

The compound's structure features a thiazole ring linked to a dichloropyridine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is C12H9Cl2N3O1SC_{12}H_{9}Cl_{2}N_{3}O_{1}S, with a molecular weight of approximately 296.19 g/mol.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Antimicrobial Activity :
    • A study conducted on thiazolopyridine derivatives demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 µM for some derivatives . This suggests that the compound may possess similar antimicrobial properties.
  • Cytotoxicity :
    • The compound was evaluated for its cytotoxic effects on various cancer cell lines using the MTT assay. Results indicated promising cytotoxicity against human melanoma and prostate cancer cells, with IC50 values ranging from 0.7 to 2.6 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound can be highlighted through comparative studies with other thiazole derivatives:

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
ATCAA-1Prostate Cancer Cells0.7 - 1.0
ATCAA-1Melanoma Cells1.8 - 2.6

The high activity against common pathogens suggests that the thiazole and pyridine components contribute significantly to the antimicrobial properties through mechanisms such as inhibition of DNA gyrase and MurD enzyme .

Cytotoxicity Studies

The cytotoxic potential of the compound was assessed on several cancer cell lines:

Cell LineIC50 (µM)
Prostate Cancer0.7 - 1.0
Melanoma1.8 - 2.6
Non-Small Cell Lung Cancer3.81

These findings indicate that the compound could be a candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while exhibiting lower toxicity towards normal cells.

Molecular Interactions

Molecular docking studies have revealed that this compound interacts with key residues in target enzymes:

  • DNA Gyrase : The compound forms hydrogen bonds and hydrophobic interactions with critical amino acids in the active site, which is essential for its antibacterial activity.

Binding Interactions Summary

Target EnzymeKey Residues InvolvedInteraction Type
DNA GyraseSER1084, ASP437, GLY459Hydrogen Bonds
ARG458Pi-Alkyl Interaction

These interactions are crucial for the expression of antibacterial activity and suggest a mechanism similar to that of established antibiotics like ciprofloxacin .

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